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Compound of Interest

Compound Name: Dodecyl-d25-phosphocholine

CAS No.: 861924-55-2

Cat. No.: B1459742

Get Quote

Executive Summary
Membrane proteins encapsulated in detergent micelles form high-molecular-weight complexes

(typically >50 kDa) that tumble slowly in solution. This slow tumbling leads to rapid transverse

relaxation (

), causing severe line broadening that obliterates spectral resolution.

Dodecyl-d25-phosphocholine (DPC-d25) is a zwitterionic detergent with a deuterated alkyl

tail. When coupled with TROSY (Transverse Relaxation-Optimized Spectroscopy), it enables

the structural determination of membrane proteins by:

Mimicking the Lipid Bilayer: The phosphocholine headgroup resembles native lipids (PC),

preserving protein fold.

Minimizing Dipolar Relaxation: Deuteration of the alkyl tail removes the dense proton "spin

bath" that would otherwise accelerate protein spin relaxation via dipole-dipole coupling.
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Spectral Transparency: It eliminates intense alkyl signals (0.8–1.5 ppm) that obscure protein

sidechain resonances.

Technical Rationale: The Physics of d25-DPC in
TROSY
The TROSY Effect in Micelles
In high magnetic fields (

MHz), two primary relaxation mechanisms dominate

moieties:

Dipole-Dipole (DD) Coupling: Interaction between the H and N spins.

Chemical Shift Anisotropy (CSA): Dependence of chemical shift on molecular orientation.

In a TROSY experiment, these two mechanisms are manipulated to cancel each other out for

one of the four multiplet components. However, this cancellation is fragile. It is easily disrupted

by external spins (protons from the solvent or detergent) which induce additional relaxation

pathways.

Why Dodecyl-d25?
Standard (protonated) DPC introduces hundreds of protons into the immediate vicinity of the

protein. These protons facilitate spin diffusion, effectively "sucking" magnetization away from

the protein and broadening the signals.

DPC-d25 (

-Headgroup): The 25 deuterium atoms in the tail have a magnetic moment

smaller than protons. This drastically reduces the DD interaction with the protein, effectively
making the micelle "invisible" to the protein's relaxation network.

Note on Headgroups: DPC-d25 typically retains protonated headgroups (N-Me
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and ethylene groups). While these appear in the spectrum (~3.2–4.3 ppm), they do not
overlap with the critical amide region (6.0–10.0 ppm) used for backbone assignment.

Material Specifications & Preparation
DPC-d25 Physicochemical Properties

Parameter Value Significance for NMR

Molecular Weight ~376.5 g/mol (d25)

Higher than protonated DPC

(351.5) due to deuterium

mass.

CMC (in H2O) ~1.1 mM

Critical Micelle Concentration.

[1] Samples must be >50 mM

to ensure stable micelles.

Aggregation Number ~50–60

Number of monomers per

micelle. Total MW = Protein

MW + (Agg# × Detergent MW).

Headgroup Phosphocholine

Zwitterionic; mimics eukaryotic

membranes; non-denaturing

for many GPCRs.

Reagents Required[2]
DPC-d25:

D isotopic enrichment (e.g., from CIL or Sigma).

Buffer: 20-50 mM Phosphate or MES (pH 6.0–7.0). Avoid TRIS (protons overlap).

D2O: 5-10% for lock signal.

Isotopically Labeled Protein:

-labeled protein (perdeuteration of the protein is mandatory for optimal TROSY performance
>30 kDa).

Experimental Protocols
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Protocol A: Sample Preparation (The "Exchange"
Method)
This protocol assumes the protein is currently in a purification detergent (e.g., DDM) and needs

to be exchanged into DPC-d25 for NMR.

Step 1: Solubilization & Concentration

Concentrate the purified protein to ~0.5 mg/mL.

Add DPC-d25 powder directly to the solution to reach a final concentration of 0.5% (w/v).

This ensures you are above the CMC before removing the old detergent.

Step 2: Buffer Exchange (The Critical Step)

Use a centrifugal concentrator (MWCO 30-50 kDa). Note: The MWCO must be smaller than

the protein-micelle complex but larger than free detergent monomers.

Wash 1: Concentrate sample to 10% volume. Dilute back to original volume with NMR Buffer

containing 10-20 mM DPC-d25.

Why? You must maintain DPC concentration above CMC in the wash buffer, or the protein

will precipitate.

Wash 2-4: Repeat the concentration/dilution cycle 3-4 times. This removes the old detergent

and establishes the DPC-d25 environment.

Step 3: Final NMR Sample Formulation

Concentrate to final volume (typically 250–500

L).

Target Protein Concentration: 0.3 – 1.0 mM.

Target DPC-d25 Concentration: 50 – 150 mM.
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Rule of Thumb: Maintain a Detergent:Protein molar ratio of at least 50:1 to 100:1 to

prevent protein aggregation.

Add 5-10%

and transfer to a Shigemi tube (susceptibility matched) to maximize sensitivity.

Protocol B: NMR Acquisition Setup
Instrument:

600 MHz (800-900 MHz preferred). Cryoprobe is essential. Temperature: 303 K – 318 K
(Higher temperatures sharpen lines by reducing viscosity, but verify protein stability).

Pulse Sequence:trosyetf3gpsi (Bruker nomenclature example)

2D [15N, 1H]-TROSY:

Recycle Delay (d1): 1.0 – 1.5 s (Shorter than HSQC due to faster relaxation).

Acquisition Time: ~50-80 ms (t2), ~20-30 ms (t1).

Scans: 16–64 (depending on concentration).

Self-Validating QC Workflow
Before running a 48-hour 3D experiment, validate the sample using this logic:
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Sample in Shigemi Tube
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Figure 1: Self-Validating Quality Control Workflow for Membrane Protein NMR samples.

Data Analysis & Interpretation
The "Detergent Background" Check
In a 1D proton spectrum of DPC-d25, you will observe:
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0.8 – 1.5 ppm: Silent (Residual protons < 2%). If huge peaks exist here, the detergent is

NOT deuterated or contaminated.

3.2 ppm: Sharp singlet (N-Methyls of headgroup). Use this peak for shimming.

3.6 – 4.3 ppm: Multiplets (Headgroup ethylenes).

6.0 – 10.0 ppm: Amide region. Should be clear of detergent signals.

Comparative Data: Protonated vs. Deuterated DPC
The table below illustrates why d25 is non-negotiable for large membrane proteins.

Feature DPC (Protonated)
DPC-d25
(Deuterated Tail)

Impact on TROSY

Alkyl Chain Signal Intense (0.8-1.5 ppm) Silent

d25 removes overlap

with methyl-TROSY

region.

NOE Mixing
Strong Detergent-

Protein NOEs
Minimal

d25 prevents

detergent from

"bleaching" protein

signal via spin

diffusion.

T2 Relaxation Fast (Broad lines) Slow (Sharp lines)

d25 extends T2 by 2-

3x, enabling signal

detection for >50kDa

complexes.

Troubleshooting Guide
Problem:1D spectrum shows broad DPC headgroup signals.

Cause: The sample viscosity is too high or the protein is clustering micelles together.

Solution: Dilute the sample. Check pH. Increase temperature (e.g., 30°C to 37°C).
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Problem:Amide peaks are missing in the core of the spectrum.

Cause: Incomplete back-exchange of amide protons.[2] If the protein was deuterated (

), amide sites (

) are invisible.

Solution: Ensure the protein was unfolded/refolded in

or incubated at higher temperature to allow

exchange at amide sites.

Problem:Sample precipitates after 2 days.

Cause: DPC hydrolyzes slowly at low pH or high temp; or lipid-protein ratio is off.

Solution: Check pH stability. Add a small amount of lipid (e.g., CHS) to stabilize the micelle

complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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